molecular formula C10H12N2O5S B2799694 Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate CAS No. 477490-66-7

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B2799694
CAS No.: 477490-66-7
M. Wt: 272.28
InChI Key: KQQFAYFEDBTVKW-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a nitro group, a propionamide group, and an ethyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a thiophene derivative followed by amide formation and esterification. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and bases for amide formation, such as triethylamine. The esterification step may require the use of alcohols and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The propionamide group may enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-nitrothiophene-3-carboxylate: Lacks the propionamide group, which may affect its biological activity.

    5-Nitro-2-propionamidothiophene: Lacks the ethyl ester group, which may influence its solubility and reactivity.

    2-Propionamidothiophene-3-carboxylate: Lacks the nitro group, which may reduce its antimicrobial properties.

Uniqueness

Ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the propionamide and ethyl ester groups may improve its solubility and binding affinity to biological targets.

Properties

IUPAC Name

ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-3-7(13)11-9-6(10(14)17-4-2)5-8(18-9)12(15)16/h5H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQFAYFEDBTVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(S1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330574
Record name ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477490-66-7
Record name ethyl 5-nitro-2-(propanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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